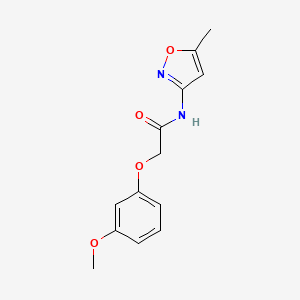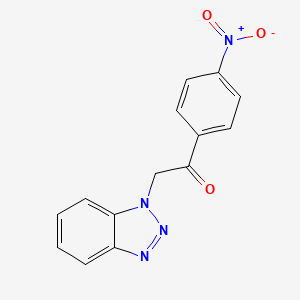![molecular formula C19H22N6O B5541082 4-ethyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5541082.png)
4-ethyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide is a compound that has been widely studied for its potential use in scientific research. This compound is known for its ability to inhibit certain enzymes and receptors, which makes it useful for a variety of applications in the laboratory.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Anticancer and Anti-Inflammatory Applications : Research has demonstrated the synthesis of novel pyrazolopyrimidines derivatives showing significant anticancer and anti-5-lipoxygenase activities. These derivatives have been evaluated for their cytotoxic effects on cancer cell lines and their ability to inhibit 5-lipoxygenase, indicating their potential as therapeutic agents for cancer and inflammation-related conditions (Rahmouni et al., 2016).
Antiviral Activities : Another study focused on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, which demonstrated significant anti-influenza A virus activities, specifically against the H5N1 subtype. This suggests their potential use in developing antiviral therapies (Hebishy et al., 2020).
Antimicrobial and Insecticidal Properties : Compounds synthesized from pyrimidine linked pyrazole heterocyclics have shown to possess both insecticidal and antibacterial potential, indicating their application in agricultural pest control and antimicrobial drug development (Deohate & Palaspagar, 2020).
Structural and Chemical Characterization
Heterocyclic Synthesis : The research has also delved into the synthesis of various heterocyclic compounds derived from pyrazolo[3,4-d]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives. These studies contribute to the understanding of the structural diversity and potential chemical functionalities of these compounds, laying the groundwork for further exploration of their biological activities and applications (Mohareb et al., 2004).
Antitumor Agents : Another notable area of research includes the development of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as antitumor agents. These studies highlight the therapeutic potential of these compounds in cancer treatment, focusing on their synthesis, characterization, and evaluation against various cancer cell lines (Nassar et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could include further studies on its synthesis and properties, as well as investigations into its potential uses in pharmaceuticals or other applications . Given the importance of heterocyclic compounds in medicinal chemistry, it is likely that there will be ongoing interest in compounds of this type .
Propiedades
IUPAC Name |
4-ethyl-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-3-15-5-7-16(8-6-15)19(26)21-11-10-20-17-13-18(24-14(2)23-17)25-12-4-9-22-25/h4-9,12-13H,3,10-11H2,1-2H3,(H,21,26)(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXBSZDCPNBFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC(=N2)C)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{(3S*,4R*)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5541006.png)
![N-[2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5541012.png)
![(1R*,3S*)-7-[(5-chloro-6-methyl-1-benzofuran-3-yl)acetyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5541019.png)

![N-cyclohexyl-N'-[3-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5541031.png)
![2-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5541039.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5541053.png)
![(4R)-N-ethyl-4-{[(methylthio)acetyl]amino}-1-(pyridin-4-ylmethyl)-L-prolinamide](/img/structure/B5541060.png)
![3-methyl-N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-4-pyridinamine dihydrochloride](/img/structure/B5541071.png)
![4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-methyl-2-imidazolidinone](/img/structure/B5541079.png)
![1-[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine](/img/structure/B5541088.png)

![4-{[3-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5541095.png)
